

# Application Notes and Protocols for In Vivo Animal Studies with SGC-iMLLT

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## Compound of Interest

Compound Name: SGC-iMLLT

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## Abstract

**SGC-iMLLT** is a first-in-class, potent, and selective chemical probe that inhibits the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9), crucial components of the super elongation complex (SEC).[1][2][3] Dysregulation of MLLT1 and MLLT3 is implicated in various cancers, particularly in MLL-rearranged acute myeloid leukemia (AML).[4][5] This document provides a detailed protocol for conducting in vivo animal studies using **SGC-iMLLT** to investigate its therapeutic potential. The protocol is based on established methodologies and published data, offering a comprehensive guide for researchers in the field of oncology and drug development.

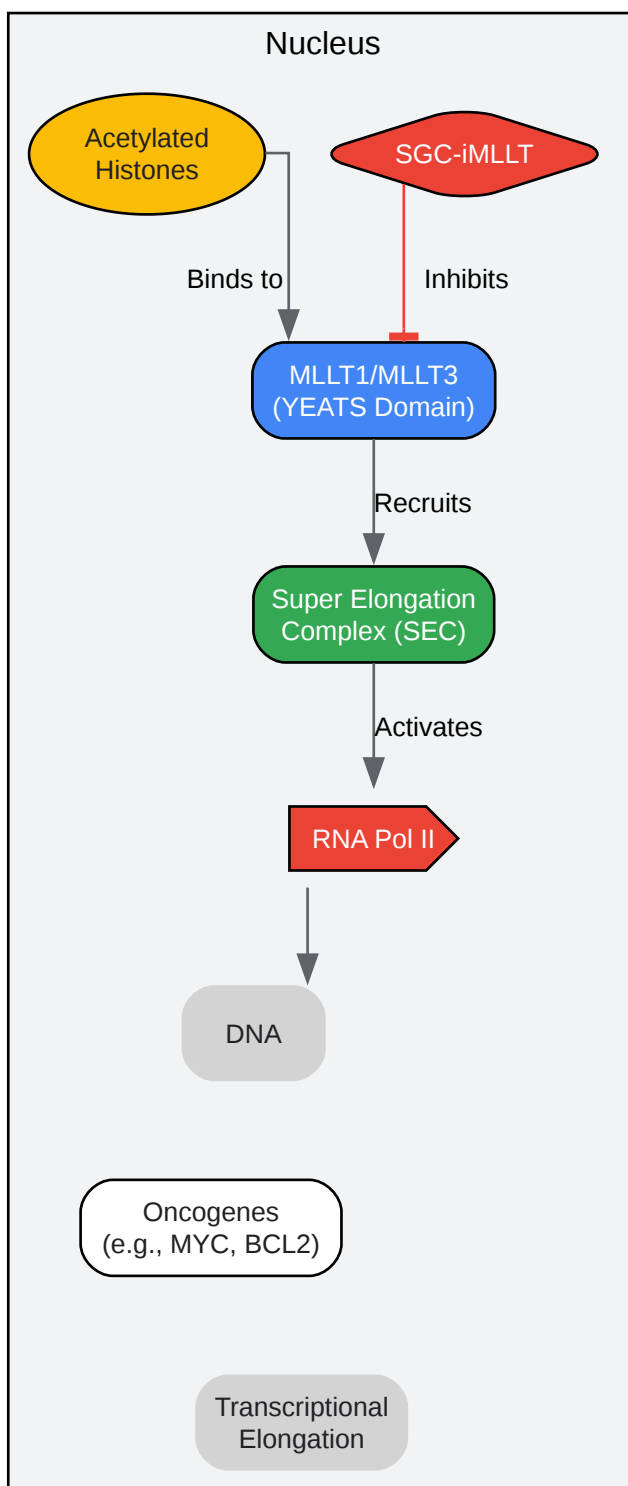
## Introduction

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain is an epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails.[2][6] MLLT1 and MLLT3, through their YEATS domains, play a critical role in transcriptional elongation. In the context of MLL-rearranged leukemias, fusion proteins involving the MLL gene aberrantly recruit the SEC, leading to the overexpression of oncogenes such as MYC and BCL2, which drives leukemogenesis.[4] **SGC-iMLLT** specifically inhibits the interaction between the YEATS domains of MLLT1/MLLT3 and acetylated histones, thereby disrupting the aberrant transcriptional program in cancer cells.[2][3] Preclinical studies have demonstrated the potential of **SGC-iMLLT** in inhibiting the growth of leukemia cells in vitro and in vivo.

## Mechanism of Action

**SGC-iMLLT** acts as a competitive inhibitor at the acyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This inhibition prevents the recruitment of the super elongation complex to chromatin, leading to the downregulation of target oncogenes.

## Signaling Pathway



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Caption: **SGC-iMLLT** inhibits the MLLT1/3 YEATS domain, disrupting oncogenic transcription.

## Data Presentation

### SGC-iMLLT In Vitro Activity

Target	Assay	IC50 (μM)	Kd (μM)	Reference
MLLT1 YEATS Domain	Biochemical	0.26	0.129	<a href="#">[1]</a>
MLLT3 YEATS Domain	Biochemical	-	0.077	<a href="#">[1]</a>
MLLT3-Histone Interaction	NanoBRET Reporter Assay	0.4	-	<a href="#">[7]</a> <a href="#">[8]</a>
YEATS2/4	Biochemical	>10	-	<a href="#">[8]</a>

### SGC-iMLLT In Vivo Properties

Parameter	Value	Species	Reference
Half-life (t1/2)	53 minutes	Human hepatocytes	<a href="#">[1]</a>
Metabolism	N-demethylation	Human hepatocytes	<a href="#">[1]</a>
Dosing (Xenograft Model)	100 mg/kg, daily	Mouse	
Administration Route	Intraperitoneal (IP) or Oral (PO)	Mouse	<a href="#">[1]</a>

## Experimental Protocols

### Animal Models

The choice of animal model is critical for the successful evaluation of **SGC-iMLLT**. For studying leukemia, immunocompromised mouse strains are required to support the growth of human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).

- Recommended Model for Leukemia: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are a suitable strain for establishing leukemia xenografts.

- Cell Line: The MV4;11 human leukemia cell line, which harbors an MLL-AF4 fusion, is a well-established model for studying the effects of MLLT1/3 inhibition.

## SGC-iMLLT Formulation for In Vivo Administration

Proper formulation is essential for ensuring the bioavailability and efficacy of **SGC-iMLLT** in vivo. The following are suggested formulations based on preclinical data.<sup>[1]</sup> It is recommended to prepare the working solution fresh daily.

### 1. Clear Solution for Injection (e.g., Intraperitoneal)

- Stock Solution: Prepare a 20.8 mg/mL stock solution of **SGC-iMLLT** in DMSO.
- Working Solution (for a final concentration of 2.08 mg/mL):
  - Take 100 µL of the 20.8 mg/mL DMSO stock solution.
  - Add 400 µL of PEG300 and mix thoroughly.
  - Add 50 µL of Tween-80 and mix thoroughly.
  - Add 450 µL of saline to bring the final volume to 1 mL.

### 2. Suspension for Oral or Intraperitoneal Injection

- Stock Solution: Prepare a 20.8 mg/mL stock solution of **SGC-iMLLT** in DMSO.
- Working Solution (for a final concentration of 2.08 mg/mL):
  - Take 100 µL of the 20.8 mg/mL DMSO stock solution.
  - Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly to form a suspension.

## In Vivo Efficacy Study: Leukemia Xenograft Model

This protocol describes a subcutaneous xenograft model using the MV4;11 cell line.

### 1. Cell Culture and Implantation:

- Culture MV4;11 cells in appropriate media and conditions to ensure they are in a logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject  $5-10 \times 10^6$  MV4;11 cells into the flank of each NOD/SCID mouse.

## 2. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.

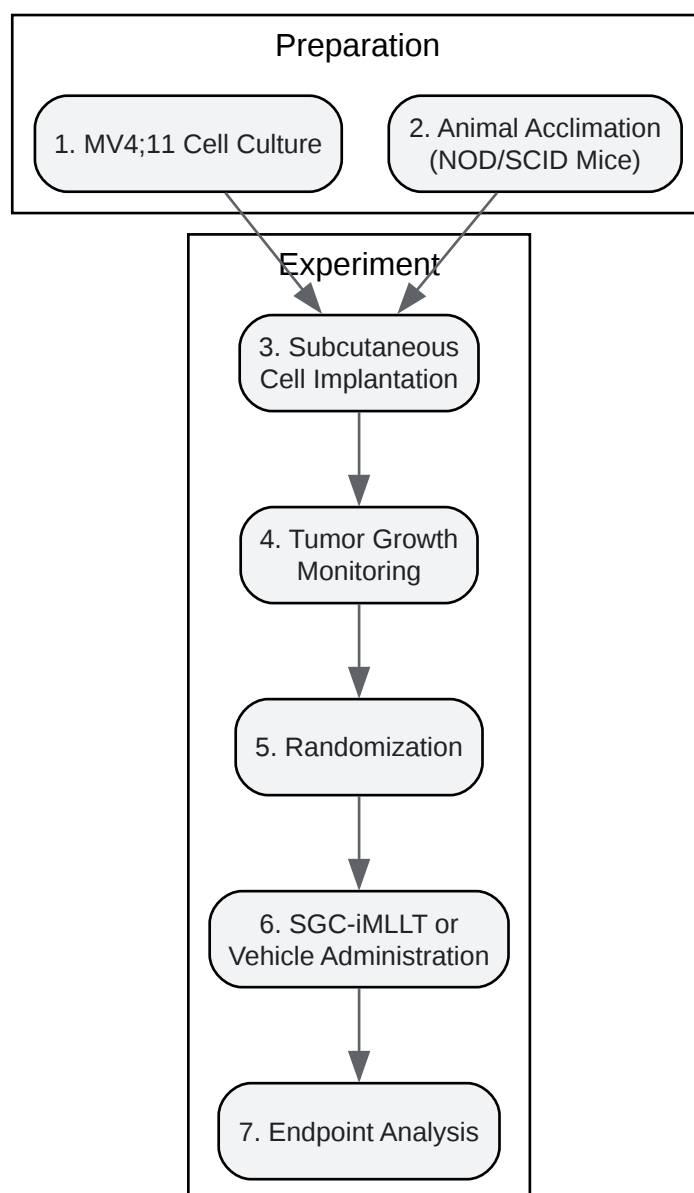
## 3. Dosing and Administration:

- Treatment Group: Administer **SGC-iMLLT** at a dose of 100 mg/kg daily. The administration route can be intraperitoneal (IP) or oral (PO) based on the chosen formulation.
- Control Group: Administer the vehicle solution corresponding to the **SGC-iMLLT** formulation.
- Treatment Duration: Continue treatment for a predefined period, for example, 20 days.

## 4. Endpoint Analysis:

- Tumor Volume: Continue to monitor tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested for analysis of target gene expression.
- Quantitative PCR (qPCR): Measure the mRNA levels of MLLT1 target genes such as MYC and BCL2 to confirm target engagement.
- Histology: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis.

# Experimental Workflow Diagram



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